molecular formula C7H6N2O B2624820 5-Isocyano-2-methoxypyridine CAS No. 1267528-51-7

5-Isocyano-2-methoxypyridine

Cat. No.: B2624820
CAS No.: 1267528-51-7
M. Wt: 134.138
InChI Key: ZHHPRLHIRZWXAQ-UHFFFAOYSA-N
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Description

5-Isocyano-2-methoxypyridine (CAS 1267528-51-7) is a versatile chemical building block with significant value in advanced organic synthesis and drug discovery. Its molecular structure, featuring a reactive isocyano group and an electron-donating methoxy group on the pyridine ring, makes it a valuable precursor for constructing complex molecular architectures . The compound is particularly useful as a ligand in catalytic systems, where its pyridine nitrogen can coordinate with metal ions to form catalysts with specific activity and selectivity for various organic transformations . In pharmaceutical research, this compound serves as a critical intermediate for creating novel active molecules. Its reactive sites allow for further chemical modifications to develop compounds for targeting specific biological pathways . The isocyano group is a key functionality in the development of heterocyclic compounds and is widely used in multi-component reactions. Researchers should note that this compound is classified with hazard statements H301-H311-H315-H319-H331-H335, indicating toxicity if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation . It requires careful handling in a well-ventilated environment and with appropriate personal protective equipment. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-isocyano-2-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-8-6-3-4-7(10-2)9-5-6/h3-5H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHPRLHIRZWXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267528-51-7
Record name 5-isocyano-2-methoxypyridine
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Synthetic Methodologies for 5 Isocyano 2 Methoxypyridine

Dehydration of Formamide (B127407) Precursors to 5-Isocyano-2-methoxypyridine

The most direct and commonly employed route to this compound involves the removal of a water molecule from N-(2-methoxy-5-pyridyl)formamide. This precursor is typically synthesized by the formylation of 5-Amino-2-methoxypyridine, for instance, by refluxing the amine with ethyl formate. prepchem.com The subsequent dehydration step is critical and has been the subject of extensive methodological investigation.

The conversion of N-substituted formamides to isocyanides is a classic transformation, and several dehydrating systems have been developed and refined over the years. d-nb.info The choice of reagent is often dictated by substrate tolerance, desired reaction conditions, and scalability. For the synthesis of pyridyl isocyanides, strong dehydrating agents are generally required.

Key dehydrating agents include:

Phosphorus Oxychloride (POCl₃) : This is one of the most common and effective reagents for formamide dehydration. nih.gov The reaction is typically performed in the presence of a tertiary amine base, such as triethylamine (B128534) or pyridine (B92270), which neutralizes the hydrochloric acid byproduct. nih.govrsc.org Common solvents include anhydrous chlorinated hydrocarbons like dichloromethane (B109758) (DCM), and the reaction is often conducted at low temperatures (e.g., 0 °C) to control its exothermic nature and minimize side reactions. nih.govrsc.org

Tosyl Chloride (TsCl) : In the presence of a base like pyridine, p-toluenesulfonyl chloride can effectively dehydrate formamides. researchgate.net More recently, combinations like TsCl and 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used to generate isocyanides in situ for multicomponent reactions. nih.gov

Triphenylphosphine (B44618) (PPh₃) and Iodine (I₂) : This combination represents a milder system for formamide dehydration. It has proven effective for a wide array of N-aryl and N-alkyl formamides, demonstrating good functional group tolerance. d-nb.info The reaction proceeds smoothly at room temperature in solvents like dichloromethane, using triethylamine as the base. d-nb.info

Cyanuric Chloride (TCT) : Also known as 2,4,6-trichloro prepchem.comnih.govnih.govtriazine, TCT is another effective dehydrating agent for converting formamides to isonitriles, often used with a base like triethylamine in a chlorinated solvent. google.com

Dehydrating AgentTypical BaseCommon SolventTemperatureKey Characteristics
Phosphorus Oxychloride (POCl₃)Triethylamine, PyridineDichloromethane (DCM)0 °C to Room TempHighly effective, common, but corrosive and requires careful handling. nih.govrsc.org
Tosyl Chloride (TsCl)Pyridine, DABCODichloromethane (DCM)0 °C to Room TempEffective, solid reagent, often used for in-situ generation. nih.govresearchgate.net
Triphenylphosphine (PPh₃) / Iodine (I₂)TriethylamineDichloromethane (DCM)Room TemperatureMilder conditions, good for sensitive substrates. d-nb.info
Cyanuric Chloride (TCT)TriethylamineDichloromethane (DCM)Not specifiedEffective alternative to POCl₃. google.com

Optimizing the synthesis of this compound from its formamide precursor hinges on the careful control of several reaction parameters.

Reagent and Base Stoichiometry : The molar ratio of the dehydrating agent and base to the formamide substrate is crucial. An excess of both is frequently used to ensure the reaction proceeds to completion. For instance, protocols may use 1.5 equivalents of the dehydrating agent and 3.0 or more equivalents of the base. d-nb.infonih.gov

Solvent Choice : The reaction is sensitive to the solvent. Aprotic solvents are generally favored, with dichloromethane being a common and effective choice. d-nb.inforsc.org Studies have shown that polar aprotic solvents like N,N-dimethylformamide (DMF) can sometimes inhibit the reaction, leading to only trace amounts of the desired isocyanide product. d-nb.info

Temperature Management : Dehydration reactions are often highly exothermic. Maintaining a low temperature, typically by using an ice bath (0 °C) during the addition of the reagents, is essential for controlling the reaction rate, enhancing selectivity, and preventing the formation of undesired byproducts. nih.govrsc.org

Purification : After the reaction is complete, a specific workup is required. This usually involves quenching the excess dehydrating agent with ice-cold water or a basic solution, followed by extraction of the isocyanide product into an organic solvent. d-nb.infonih.gov

Alternative Synthetic Routes to this compound

The principles of green chemistry—which prioritize waste reduction, use of less hazardous substances, and energy efficiency—are increasingly influencing synthetic route design. nih.gov In the context of isocyanide synthesis, this has led to several key developments:

Avoiding Highly Toxic Reagents : A significant "green" advancement has been the move away from historically used, but extremely toxic, dehydrating agents like phosgene (B1210022). d-nb.infonih.gov

One-Pot Procedures : A powerful strategy for improving efficiency and reducing waste is the development of one-pot reactions. For example, protocols have been developed where a formamide is converted to an isocyanide in situ and then immediately consumed in a subsequent multicomponent reaction without intermediate isolation and purification steps. nih.gov This minimizes solvent usage and waste generation.

Catalytic Methods : The use of catalytic, rather than stoichiometric, reagents is a core tenet of green chemistry. While specific catalytic methods for the dehydration of N-(2-methoxy-5-pyridyl)formamide are not widely reported, the development of green protocols using nanocatalysts, such as silver nanoparticles in aqueous media for other heterocyclic syntheses, points toward future possibilities in this area. researchgate.net

Solid-Phase Synthesis Techniques for this compound Derivatives

Solid-phase synthesis is a powerful technique for the rapid generation of large libraries of related compounds, which is invaluable in fields like drug discovery. mdpi.commdpi.com This methodology involves anchoring a starting material to a polymer resin and then performing chemical transformations. The key advantage is the simplified purification process, where excess reagents and byproducts are simply washed away from the resin-bound product. mdpi.com

While the specific solid-phase synthesis of this compound is not explicitly detailed in the literature, the principles are well-established for other heterocycles and isocyanides. mdpi.comnih.gov A potential strategy would involve:

Anchoring a suitable pyridine precursor, such as an amino- or carboxyl-functionalized 2-methoxypyridine (B126380), to a solid support like a Rink amide or Wang resin. mdpi.com

Carrying out the necessary transformations on the resin-bound substrate to install the formamide group.

Performing the dehydration step on the solid phase using standard reagents like POCl₃. rsc.org

Cleaving the final isocyanide derivative from the resin.

Isocyanides are particularly valuable in solid-phase chemistry as they are key components in powerful diversity-generating multicomponent reactions, such as the Ugi reaction. rsc.org The ability to synthesize resin-bound isocyanide derivatives of 2-methoxypyridine would enable the efficient creation of complex molecular libraries for biological screening.

Attachment and Cleavage Strategies for Polymer-Supported Isocyanides

The immobilization of isocyanides on a solid support, such as a polymer resin, is a key strategy that renders them odorless and simplifies purification processes. mdpi.com There are two primary approaches for the preparation of these isocyanide resins:

Solution-Phase Synthesis Followed by Resin Attachment: In this method, the isocyanide-containing molecule is first synthesized in solution and then anchored to a polymer resin. mdpi.com

On-Resin Formation: This strategy involves attaching a precursor molecule, typically an amine, to the resin. The isocyanide functional group is then formed directly on the solid support, commonly through a formylation step followed by dehydration. mdpi.com

The choice of linker, which connects the isocyanide to the resin, is crucial as it dictates the conditions under which the final product can be cleaved and released from the support. Universal or convertible isocyanide resins are particularly useful as they allow for the post-synthesis modification of the amide bond formed during multicomponent reactions (like the Ugi reaction), enabling the release of products as amides, acids, or esters. mdpi.com For instance, the Wang resin has been effectively used to prepare polymer-supported isocyanides for use in the synthesis of various heterocyclic compounds. mdpi.com

The table below summarizes common linkers and cleavage strategies employed in solid-phase synthesis, which are applicable to polymer-supported isocyanides.

Linker TypeLinker ExampleCleavage StrategyReleased Functional Group
Acid-Labile Wang Resin, Rink Amide Linker mdpi.comAcidic treatment (e.g., TFA) mdpi.comCarboxylic Acid, Amide
Safety-Catch Safety-Catch Linker bohrium.comActivation followed by cleavage under mild conditions bohrium.comVaries (e.g., Amides)
Traceless Selenium-based Linkers nih.govRadical-induced cleavage (e.g., Bu₃SnH) nih.govC-H bond (no trace of linker)

This table presents examples of linker strategies applicable to solid-phase synthesis.

Advantages of Solid-Phase Synthesis in Parallel Library Generation

Solid-phase synthesis (SPS) offers significant advantages over traditional solution-phase chemistry, especially for the generation of large, diverse chemical libraries for biological screening. mdpi.comnih.gov The application of SPS to isocyanide chemistry provides a powerful tool for drug discovery. bohrium.comnih.gov

Key benefits include:

Simplified Purification: Reaction byproducts and excess reagents can be easily removed by simple filtration and washing of the resin, eliminating the need for complex purification techniques like chromatography. mdpi.compitt.edu

Use of Excess Reagents: Large excesses of reagents can be used to drive reactions to completion, a strategy that is often impractical in solution-phase synthesis due to the difficulty of removing the excess later. pitt.edu

Automation and Parallel Synthesis: The SPS workflow is highly amenable to automation, enabling the rapid, parallel synthesis of thousands of distinct compounds in formats like 96-well plates. researchgate.netrug.nl This high-throughput capability is essential for generating the large libraries needed in modern drug discovery. mdpi.com

Elimination of Odor: A major practical advantage when working with isocyanides is the elimination of their powerful and unpleasant odor, as the polymer-supported compounds are completely odor-free. mdpi.comnih.gov

The table below outlines the principal advantages of using solid-phase synthesis for creating chemical libraries with isocyanides.

AdvantageDescriptionReference
Facilitated Isolation Target products are easily isolated from soluble reagents and byproducts by filtering and washing the solid support. mdpi.com
Parallel Synthesis Capability The methodology allows for the simultaneous synthesis of large numbers of compounds, creating extensive libraries for screening. mdpi.comnih.gov
Odor Circumvention Immobilization of volatile and odorous isocyanides onto the polymer support renders them odorless, improving lab safety and convenience. mdpi.com
High-Throughput Amenability The process is well-suited for automated and robotic systems, accelerating the discovery process. researchgate.netrug.nl

This table summarizes the key benefits of solid-phase synthesis in the context of generating isocyanide libraries.

Chemical Reactivity and Mechanistic Insights of 5 Isocyano 2 Methoxypyridine

Nucleophilic and Electrophilic Dual Character of the Isocyano Carbon in 5-Isocyano-2-methoxypyridine

π* LUMO Acceptor Properties

Conversely, the isocyano group also possesses electrophilic character. This is due to the presence of a low-energy π* Lowest Unoccupied Molecular Orbital (LUMO) which is also centered on the terminal carbon. cdnsciencepub.comwikipedia.org This orbital can accept electron density from nucleophiles. This acceptor property is crucial in the subsequent steps of reactions like the Ugi and Passerini reactions. acs.org After the initial nucleophilic attack by the isocyanide carbon, the resulting intermediate (a nitrilium ion) becomes a potent electrophile that is then attacked by another nucleophile present in the reaction mixture. stanford.edunih.gov

This ability to act as both a nucleophile and an electrophile at the same carbon center is a unique feature of the isocyano group, setting it apart from many other functional groups in organic chemistry. cdnsciencepub.com

Influence of the 2-Methoxy and Pyridine (B92270) Nitrogen on Reactivity

The reactivity of the isocyano group in this compound is not solely determined by its intrinsic properties but is significantly modulated by the electronic and steric environment of the pyridine ring to which it is attached. The nitrogen atom within the ring and the methoxy (B1213986) group at the C2 position play crucial roles.

Electronic Effects on the Pyridine Ring System

Conversely, the pyridine nitrogen atom has an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack compared to benzene. The interplay between the electron-donating methoxy group and the electron-withdrawing ring nitrogen creates a nuanced electronic landscape across the molecule.

Ortho-Effect Considerations and Chelation Potential

The placement of the methoxy group at the C2 position, ortho to the pyridine nitrogen, introduces the potential for steric and chelation effects. The proximity of the methoxy oxygen's lone pairs to the nitrogen atom can influence the conformation and reactivity of the molecule. nih.gov More significantly, this arrangement allows this compound to act as a bidentate ligand in reactions involving metal catalysts. The pyridine nitrogen and the methoxy oxygen can coordinate to a metal center, forming a stable chelate ring.

This chelation is a well-known phenomenon in the chemistry of 2-methoxypyridine (B126380) derivatives and is often exploited to direct reactions with high regioselectivity, such as in directed ortho-metalation (DoM) reactions. researchgate.netnih.gov In the context of reactions catalyzed by transition metals (e.g., palladium-catalyzed cross-couplings), this chelation potential can stabilize catalytic intermediates and influence the kinetics and outcome of the reaction. For instance, in reactions involving iridium catalysts, the binding of substituted pyridines is a key factor in the catalytic cycle. researchgate.net

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

While specific kinetic and thermodynamic data for this compound are not widely published, the general principles governing its key reactions can be understood from studies of analogous systems. Important transformations for isocyanides include multicomponent reactions (Ugi, Passerini), cycloadditions, and isomerization.

The kinetics of multicomponent reactions like the Ugi and Passerini reactions are complex and generally exhibit third-order kinetics, being first order in each of the three components. acs.orgwikipedia.org The rate-determining step in the Passerini reaction is often the initial nucleophilic addition of the isocyanide to the carbonyl component. nih.gov The reaction rate can be significantly influenced by solvent choice, with studies showing a profound rate acceleration in aqueous solutions or with strong hydrogen-bond-donating cosolvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). acs.orgnih.gov

Table 1: Illustrative Reaction Barriers for a Model Passerini Reaction This table, based on DFT calculations for a model system, illustrates the effect of hydrogen-bond-donating solvents on the activation energy of the rate-determining step.

ReactantsSolvent SystemCalculated ΔG‡ (kcal mol⁻¹)Reference
Acetaldehyde, tert-butyl isocyanide, Acetic AcidDichloromethane (B109758)25.1 nih.gov
Acetaldehyde, tert-butyl isocyanide, Acetic AcidDichloromethane/HFIP20.9 nih.gov

Thermodynamically, the isomerization of isocyanides to their more stable nitrile isomers is a well-studied exothermic process. cdnsciencepub.comcdnsciencepub.com The thermal isomerization of simple alkyl isocyanides typically requires high temperatures (200-300 °C) and exhibits a significant activation energy. cdnsciencepub.com

Table 2: Activation Parameters for the Thermal Isomerization of Simple Isocyanides

IsocyanideE∞ (kcal mol⁻¹)log₁₀A∞ (s⁻¹)Temperature Range (°C)Reference
Methyl Isocyanide38.2 ± 0.213.35 ± 0.11120–320 cdnsciencepub.com
Ethyl Isocyanide38.413.6190-230 acs.org

For this compound, the electronic effects of the ring system would be expected to influence these parameters. The reaction kinetics can be quantitatively analyzed using a Hammett plot, which correlates reaction rates with substituent constants (σ). wikipedia.org For a reaction involving nucleophilic attack by the isocyanide, a negative reaction constant (ρ) would be expected, indicating that electron-donating substituents on the pyridine ring (like the methoxy group) accelerate the reaction by increasing the nucleophilicity of the isocyano carbon. Conversely, for a step where the pyridine ring acts as part of an electrophile, a positive ρ value would be anticipated. researchgate.netacs.org

Investigations of Intermediate Species Formation and Trapping

The chemical reactivity of this compound, like other isocyanides, is characterized by the formation of highly reactive intermediates that dictate the course of its transformations. Understanding the nature of these transient species is crucial for elucidating reaction mechanisms and for designing novel synthetic applications. Key among these intermediates are nitrilium ions and radical species, the formation and subsequent trapping of which have been the subject of mechanistic studies in related systems. While direct studies exclusively focused on this compound are not extensively documented, the principles established for analogous isocyanides provide a strong basis for understanding its behavior.

Nitrilium Ion Intermediates

A prominent feature of isocyanide chemistry is the formation of nitrilium ion intermediates. These species are typically generated by the protonation or alkylation of the isocyanide carbon, or through the reaction of the isocyanide with an electrophile. The resulting nitrilium ion is a powerful electrophile and can be trapped by a variety of nucleophiles.

In the context of multicomponent reactions, a common pathway involving isocyanides proceeds through the formation of a nitrilium ion, which is then intercepted by an internal or external nucleophile. For instance, in reactions analogous to the Passerini or Ugi reactions, the initial addition of a carboxylic acid or an amine to the isocyanide, often activated by an acid, would lead to a nitrilium intermediate. The subsequent intramolecular or intermolecular trapping of this intermediate drives the formation of the final product.

A notable strategy for the synthesis of complex molecules involves the deliberate generation and trapping of nitrilium ions derived from isocyanides. Research on the synthesis of heterobiaryl-containing peptide macrocycles has demonstrated the utility of trapping nitrilium ion intermediates. nih.gov In these systems, an isocyanide is activated to form a nitrilium ion, which is then trapped by a nucleophilic component within the same molecule to forge a new heterocyclic ring. nih.gov This strategy has been successfully employed to create oxadiazole and oxazole (B20620) linkages within macrocyclic structures. nih.gov

Table 1: Representative Trapping Agents for Nitrilium Ion Intermediates

Trapping Agent (Nucleophile)Resulting Functional Group/Structure
Carboxylic Acidsα-Acyloxy amides (Passerini-type products)
Amines/AmmoniaAmidines
Water/AlcoholsFormamides/Formimidates
ThioamidesThiazole derivatives
Anthranilic Acid DerivativesHeterobiaryl linkages (e.g., oxadiazoles) nih.gov

Radical Intermediates

The isocyano group can also participate in radical reactions. The addition of a radical species to the isocyanide carbon results in the formation of an imidoyl radical. This intermediate can then undergo further reactions, such as cyclization or intermolecular trapping, to yield a variety of products.

Studies on cascade radical reactions of isonitriles have shown that an initially formed imidoyl radical can cyclize onto a nearby aromatic ring or another unsaturated system. acs.org This type of transformation is particularly useful for the synthesis of fused heterocyclic systems. For example, the radical cyclization of isonitriles has been employed in the synthesis of mappicines and camptothecins, where an imidoyl radical intermediate is a key species in the reaction cascade. acs.org

The trapping of these imidoyl radicals can be achieved with various radical traps or by designing the substrate to favor intramolecular cyclization. The nature of the radical initiator and the reaction conditions can influence the fate of the imidoyl radical intermediate.

Table 2: Potential Radical Reactions and Intermediates of this compound

Reaction TypeInitiating RadicalIntermediate SpeciesPotential Trapped Product
Radical CyclizationAryl radicalImidoyl radicalFused pyridine derivatives
Intermolecular TrappingThiyl radicalImidoyl radicalThioimidates
Atom TransferHalogen atomImidoyl radicalImidoyl halides

While specific experimental data on the trapping of intermediates from this compound is limited in publicly available literature, the established reactivity patterns of isocyanides strongly suggest that both nitrilium and radical intermediates play a pivotal role in its chemistry. Future mechanistic investigations will likely focus on the direct observation and characterization of these transient species through spectroscopic techniques and the use of carefully designed trapping experiments to further unlock the synthetic potential of this versatile building block.

Multicomponent Reaction Chemistry Employing 5 Isocyano 2 Methoxypyridine

Ugi Reaction Applications with 5-Isocyano-2-methoxypyridine

The Ugi four-component reaction (Ugi-4CR) is a powerful tool in organic synthesis, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. wikipedia.orgorganic-chemistry.org This reaction is known for its high atom economy and the ability to generate molecular diversity in a single step. wikipedia.org The reaction is typically exothermic and proceeds quickly, often in polar aprotic solvents like DMF, though methanol (B129727) and ethanol (B145695) are also effective. wikipedia.org

The generally accepted mechanism involves the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The isocyanide adds to the resulting iminium ion, forming a nitrilium ion intermediate. This intermediate is then attacked by the carboxylate anion, and a subsequent Mumm rearrangement yields the final bis-amide product. wikipedia.org

Scope and Limitations with Diverse Reactants

The scope of the Ugi reaction is broad, accommodating a wide variety of starting materials. nih.govresearchgate.net However, without specific studies on this compound, its reactivity profile with a diverse set of aldehydes, amines, and carboxylic acids remains theoretical. The electronic properties of the methoxy (B1213986) and isocyano groups on the pyridine (B92270) ring would be expected to influence the reaction kinetics and yields. Generally, a wide range of aldehydes, including aliphatic and aromatic ones, are tolerated in Ugi reactions. nih.gov Similarly, various primary amines and carboxylic acids can be employed. organic-chemistry.orgnih.gov

A related compound, 3-substituted 2-isocyanopyridine, has been investigated as a convertible isocyanide in Ugi reactions. uantwerpen.be For certain substrates, standard reaction conditions in trifluoroethanol (TFE) were effective, while for others, optimization using microwave heating in dichloromethane (B109758) (CH2Cl2) was necessary to achieve moderate yields. uantwerpen.be This suggests that the reactivity of isocyanopyridine derivatives like this compound could be highly dependent on the specific combination of reactants and conditions.

Enantioselective Ugi Reactions Incorporating this compound

The development of enantioselective Ugi reactions has been a significant area of research, as the reaction generates a new stereocenter. nih.govnih.gov A major breakthrough was the development of a catalytic enantioselective variant using a chiral phosphoric acid catalyst. This catalyst activates the Schiff base formed between the amine and aldehyde and facilitates the enantioselective addition of the isocyanide. nih.gov This method has been successfully applied to a wide range of substrates, achieving high yields and excellent enantioselectivities. nih.gov

While this methodology is robust, its application to this compound has not been specifically reported. The success of an enantioselective Ugi reaction would depend on the effective interaction between the chiral catalyst and the reaction intermediates formed with this particular isocyanide.

Post-Ugi Transformations of this compound Adducts

Ugi adducts are valuable intermediates for the synthesis of more complex molecules, particularly heterocycles, through post-Ugi transformations. frontiersin.orgresearchgate.netmdpi.com These transformations often involve intramolecular cyclization reactions. For example, Ugi adducts can be designed to contain functional groups that, after the initial reaction, can participate in cyclization cascades to form various ring systems, including diketopiperazines, benzo[f]imidazo nih.govwikipedia.orgdiazepin-6-ones, and spiroindolines. frontiersin.orgorgsyn.org

Common strategies include palladium-catalyzed intramolecular reactions, gold-catalyzed cyclizations, and base-mediated ring closures. researchgate.netresearchgate.net The specific post-Ugi transformations possible for adducts derived from this compound would depend on the other components used in the Ugi reaction. For instance, incorporating a propargylamine (B41283) or an ortho-bromobenzylamine could introduce handles for subsequent metal-catalyzed cyclizations. orgsyn.org However, no specific examples of such transformations for adducts of this compound are available.

Passerini Reaction Chemistry with this compound

The Passerini three-component reaction (Passerini-3CR) is another cornerstone of isocyanide-based multicomponent chemistry, reacting an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a concerted, non-ionic pathway in aprotic solvents, where hydrogen bonding plays a key role in a cyclic transition state. organic-chemistry.org

Variations and Tandem Processes (e.g., Passerini-Smiles Reaction)

A notable variation of the Passerini reaction is the Passerini-Smiles reaction, where the carboxylic acid is replaced by an electron-deficient phenol. encyclopedia.pub This tandem process involves the initial Passerini-type reaction followed by an irreversible Smiles rearrangement. The scope of phenols is generally limited to those with sufficient acidity to participate in the initial activation of the carbonyl component. nih.govencyclopedia.pub The applicability of this compound to a Passerini-Smiles reaction would depend on its reactivity with the phenol-aldehyde adduct, an area that has not been explored.

Role in Complex Molecule and Heterocyclic Scaffold Synthesis

Construction of Privileged Heterocyclic Scaffolds Utilizing 5-Isocyano-2-methoxypyridine

The reactivity of the isocyanide group is central to the synthesis of diverse nitrogen-containing heterocycles. kit.edufrontiersin.org It can act as a nucleophilic carbon source and readily undergoes insertion reactions, driving the formation of various ring systems. This compound brings the additional feature of a substituted pyridine (B92270) ring, a common motif in medicinal chemistry, directly into the target scaffold.

The synthesis of pyridine-fused systems is a significant application of pyridine-based building blocks. While direct examples detailing this compound for this purpose are specific, the general strategies are well-established for related compounds. For instance, the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction between an amino-heterocycle, an aldehyde, and an isocyanide, is a powerful method for generating fused imidazopyridines. frontiersin.orgresearchgate.net By employing an aminopyridine, this reaction can construct imidazo[1,2-a]pyridine (B132010) scaffolds, which are of significant interest in medicinal chemistry. researchgate.net The use of this compound in such a reaction would incorporate the methoxypyridine moiety into the final fused system.

Another relevant approach is the synthesis of naphthyridines, which are fused pyridine ring systems. mdpi.com Synthetic routes often involve the cyclization of aminopyridines with other reagents. For example, the reaction of 5-amino-2-methoxypyridine, a close chemical relative and potential precursor to the isocyanide, has been used in the construction of acridine (B1665455) and pyronaridine (B1678541) derivatives, showcasing the utility of the 2-methoxypyridine-5-yl unit in building complex fused heterocycles. mdpi.com

The versatility of isocyanides extends to the synthesis of a broad spectrum of nitrogen-containing heterocycles beyond fused pyridines. mdpi.com Multicomponent reactions are particularly adept at producing these structures in a single step. researchgate.net

Ugi and Passerini Reactions : The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are cornerstone MCRs that utilize isocyanides. wikipedia.orgorganic-chemistry.org The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide, a highly functionalized and flexible scaffold that can be further cyclized to yield heterocycles like piperazines, diketopiperazines, and hydantoins. wikipedia.orgnih.gov The Passerini reaction involves an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide, another versatile intermediate for heterocyclic synthesis. wikipedia.orgresearchgate.net

Oxazoles and Tetrazoles : Isocyanides are key for synthesizing oxazoles and tetrazoles. For instance, specific MCRs can yield 5-(tosylquinolin-3-yl)oxazoles. frontiersin.org The Ugi-azide reaction, a variant of the Ugi reaction using hydrazoic acid (HN₃) as the acidic component, provides a direct route to tetrazole derivatives. mdpi.com

The following table summarizes some of the heterocyclic scaffolds accessible through isocyanide-based multicomponent reactions.

Reaction NameComponentsPrimary Product/ScaffoldPotential Heterocycles from Product
Ugi Reaction Aldehyde, Amine, Carboxylic Acid, Isocyanideα-Aminoacyl AmideDiketopiperazines, Hydantoins, Benzodiazepines
Passerini Reaction Aldehyde, Carboxylic Acid, Isocyanideα-Acyloxy CarboxamideOxazoles, Morpholinones
Groebke–Blackburn–Bienaymé 2-Aminoazine, Aldehyde, IsocyanideFused Imidazo-azinesImidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines
Ugi-Azide Reaction Aldehyde, Amine, Isocyanide, Hydrazoic Acid1,5-Disubstituted TetrazoleFused Tetrazoles

Strategies for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to efficiently generate libraries of structurally diverse small molecules to explore chemical space for biological screening. scispace.comrsc.orgcam.ac.uk MCRs are a cornerstone of DOS because they allow for the rapid assembly of complex products from multiple, varied starting materials in a single step. researchgate.netrug.nl

This compound is an excellent building block for DOS strategies due to its role in powerful MCRs like the Ugi and Passerini reactions. frontiersin.org In a DOS workflow, a common scaffold can be elaborated with different building blocks at multiple positions. By using this compound as the constant isocyanide component in an Ugi reaction, immense structural diversity can be achieved by simply varying the aldehyde, amine, and carboxylic acid inputs. nih.gov This "reagent-based diversification" strategy generates a library of compounds all containing the 2-methoxypyridine (B126380) core but differing in the other three substituents, allowing for a systematic exploration of structure-activity relationships. cam.ac.uk

Furthermore, the products of these MCRs are often highly functionalized and can serve as starting points for further transformations, a concept known as "scaffold diversity." scispace.com For example, an Ugi product can undergo subsequent intramolecular reactions to create a range of different polycyclic or heterocyclic scaffolds, all originating from a single MCR. nih.gov

Enabling Fragment-Based Drug Discovery Efforts through Synthetic Versatility (Focus on Scaffold Generation)

Fragment-based drug discovery (FBDD) is a modern approach to drug development that starts by screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov Promising fragments are then optimized, often by growing them or linking them together, to create a high-affinity lead molecule. researchoutreach.org

The synthetic versatility of this compound makes it a valuable tool for FBDD by enabling the rapid generation of diverse and novel heterocyclic scaffolds. nih.gov The various MCRs it can participate in allow for the creation of numerous core structures that can populate a fragment library. mdpi.com For instance, using this compound in a GBB reaction can generate a library of imidazo[1,2-a]pyridine fragments. researchgate.net An Ugi reaction can produce a different set of acyclic, flexible fragments, while a Passerini reaction yields yet another structural class. wikipedia.orgwikipedia.org

This ability to quickly produce a multitude of distinct scaffolds from a single starting material is highly advantageous for FBDD. It provides a rich collection of core structures that can be screened against various targets. Once a hit is identified, the same MCR chemistry that built the initial fragment can be used to synthetically elaborate it, facilitating the "fragment-to-lead" optimization process. researchoutreach.org

Applications in Building Blocks for Macrocyclic and Polycyclic Architectures

Beyond simple heterocycles, this compound is instrumental in the synthesis of more complex molecular architectures, including macrocycles and polycyclic systems. nih.govmdpi.com The strategic use of isocyanide-based MCRs is key to these advanced applications.

Macrocyclization can be achieved through intramolecular MCRs. By designing a starting material that contains two of the necessary reactive groups for an Ugi or Passerini reaction, a ring-closing reaction can be induced. For example, a molecule containing both a carboxylic acid and an amine group can react with an aldehyde and an isocyanide in an intramolecular Ugi reaction to form a macrocyclic peptide mimic (a peptoid). nih.gov A recent study demonstrated the synthesis of 12- to 22-membered macrocycles directly using an Ugi MCR with α-isocyano-ω-carboxylic acids. nih.gov

Similarly, consecutive MCRs can be employed to build complex, polycyclic structures. In one notable example, the synthesis of the antiviral drug Telaprevir was streamlined by using two consecutive isocyanide-based MCRs (a Passerini reaction followed by an Ugi reaction), significantly shortening the synthetic sequence. nih.gov This approach highlights how the reactivity of the isocyanide group can be harnessed to sequentially add complexity and forge multiple rings, leading to intricate polycyclic architectures.

No Specific Research Found on the Coordination Chemistry of this compound

Following a comprehensive search of available scientific literature, no specific studies, data, or detailed research findings on the coordination chemistry of the compound This compound as a ligand for transition metal complexes could be located.

The search encompassed targeted queries for its ligand properties, including sigma-donor and pi-acceptor characteristics, as well as any documented synthesis and characterization of its metal complexes with platinum, ruthenium, osmium, or palladium.

While general principles of isocyanide and pyridine-based ligands in coordination chemistry are well-established, there is no specific information available in the retrieved search results to accurately and scientifically address the detailed outline provided in the user's request for this compound.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and specificity for each section and subsection. Creating such an article would necessitate speculation and extrapolation from other distinct, albeit related, compounds, which would not adhere to the strict requirements of focusing solely on this compound.

Coordination Chemistry of 5 Isocyano 2 Methoxypyridine As a Ligand

Advanced Spectroscopic Signatures of 5-Isocyano-2-methoxypyridine in Metal Complexes

The electronic environment of a metal center and the nature of the ligand-metal bond in complexes of this compound would be expected to be probed effectively by advanced spectroscopic techniques, primarily infrared and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared Spectroscopy of Metal-Isocyanide Bonding

Infrared (IR) spectroscopy is a principal tool for characterizing metal-isocyanide complexes, as the stretching frequency of the isocyanide C≡N triple bond (ν(C≡N)) is highly sensitive to the electronic environment and coordination mode. For the free this compound ligand, this vibration would be expected in the range of 2110-2165 cm⁻¹.

Upon coordination to a metal center, the position of the ν(C≡N) band provides significant insight into the nature of the metal-ligand bond. The ligand can act as a σ-donor through the lone pair on the carbon atom and as a π-acceptor via the π* orbitals of the C≡N group.

σ-Donation Dominance: If the ligand primarily acts as a σ-donor to an electron-poor metal center, the C≡N bond is strengthened, resulting in a shift of the ν(C≡N) band to a higher frequency (wavenumber) compared to the free ligand.

π-Backbonding Dominance: Conversely, if the ligand coordinates to an electron-rich metal center, significant π-backbonding occurs from the metal's d-orbitals into the π* orbitals of the isocyanide. This back-donation weakens the C≡N bond, causing a shift of the ν(C≡N) band to a lower frequency.

Table 1: Expected Infrared ν(C≡N) Stretching Frequencies for Hypothetical this compound Metal Complexes

Hypothetical Complex Type Dominant Bonding Interaction Expected ν(C≡N) Shift Expected Frequency Range (cm⁻¹)
Cationic Metal Complex (e.g., [M(L)n]²⁺) Strong σ-Donation Positive (to higher cm⁻¹) > 2150
Neutral Metal Complex (e.g., M(L)n) Balanced σ-Donation & π-Backbonding Variable 2000 - 2150

NMR Spectroscopy for Ligand Exchange and Solution Dynamics

Variable-temperature NMR studies could be employed to investigate dynamic processes such as ligand exchange. Many metal complexes are fluxional in solution, undergoing processes where ligands exchange between coordination sites or between the coordination sphere and the bulk solution.

For a hypothetical complex such as [M(this compound)n], NMR could be used to monitor:

Intramolecular Exchange: If the coordination sites are inequivalent (e.g., in a cis-octahedral complex), distinct NMR signals for each ligand would be observed at low temperatures (slow exchange regime). As the temperature is raised, these signals would broaden, coalesce, and eventually sharpen into a single averaged signal at high temperatures (fast exchange regime), allowing for the determination of the activation energy of the exchange process.

Intermolecular Exchange: Exchange with free ligand in the solution can also be monitored. Techniques like saturation transfer or 2D EXSY (Exchange Spectroscopy) can provide quantitative data on the rates of ligand association and dissociation, offering insights into the lability of the metal-ligand bond.

Catalytic Applications of this compound Metal Complexes

Metal complexes containing isocyanide ligands are known to be active in a variety of catalytic transformations. The electronic and steric properties of the this compound ligand—a combination of a π-accepting isocyanide group and an electron-rich methoxypyridine scaffold—suggest its potential utility in catalysis.

Role in Cross-Coupling Reactions (e.g., Alkyne Hydroarylation)

Cross-coupling reactions are fundamental transformations in organic synthesis, and palladium-catalyzed reactions are particularly prominent. wikipedia.orgnih.govmdpi.com Isocyanide ligands can be used in these systems to modulate the reactivity and stability of the catalyst.

Table 2: Hypothetical Catalytic Performance in Alkyne Hydroarylation

Catalyst Substrates Product Potential Yield (%) Notes
[PdCl₂(this compound)₂] Phenylacetylene + Benzene 1,1-Diphenylethene Moderate to High The ligand's electronic properties could influence regioselectivity.

Other Metal-Catalyzed Transformations

Beyond cross-coupling, metal-isocyanide complexes catalyze a range of other reactions. The unique reactivity of the coordinated isocyanide ligand itself can be harnessed. For instance, isocyanides are known to undergo migratory insertion reactions into metal-carbon bonds, a key step in many carbonylation and polymerization processes.

Complexes of this compound could also potentially be applied in:

Hydrosilylation: The addition of Si-H bonds across unsaturated substrates like alkenes or alkynes. Platinum-isocyanide complexes have shown activity in this area. researchgate.net

Multicomponent Reactions: Isocyanides are famous reagents in multicomponent reactions like the Passerini and Ugi reactions, which are powerful tools for building molecular complexity. researchgate.net While often used as substrates, isocyanide ligands within a metal complex could mediate related transformations.

C-H Activation/Functionalization: The pyridine (B92270) moiety of the ligand could participate in or direct C-H activation processes, a highly sought-after strategy in modern organic synthesis. nih.gov

The development of specific catalysts based on this compound would require empirical synthesis and testing to validate these potential applications.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 5-Isocyano-2-methoxypyridine in solution. One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of each nucleus, while two-dimensional (2D) techniques are crucial for unambiguous assignments.

Two-dimensional NMR experiments are fundamental for establishing the precise connectivity and spatial relationships of atoms within the this compound molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the pyridine (B92270) ring, allowing for their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (¹³C), providing definitive one-bond ¹H-¹³C correlations. youtube.com It is used to assign the carbon signals for the protonated positions on the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations (typically 2-4 bonds) between protons and carbons. sdsu.edu This is critical for assigning quaternary (non-protonated) carbons, such as C2, C5, and the isocyano carbon, by observing their correlations with nearby protons. For instance, the methoxy (B1213986) protons would show an HMBC correlation to the C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding connectivity. researchgate.net In this molecule, a NOESY experiment would show a cross-peak between the methoxy protons and the proton at the C3 position of the pyridine ring, confirming their spatial proximity and helping to analyze the preferred conformation around the C-O bond.

The expected correlations from these 2D NMR experiments are summarized below.

TechniqueCorrelating NucleiExpected Key Correlations for this compoundInformation Gained
COSY ¹H ↔ ¹HH3 ↔ H4; H4 ↔ H6Identifies adjacent protons on the pyridine ring.
HSQC ¹H ↔ ¹³C (¹J)H3 ↔ C3; H4 ↔ C4; H6 ↔ C6; OCH₃ ↔ C(methoxy)Directly links protons to their attached carbons.
HMBC ¹H ↔ ¹³C (²⁻⁴J)OCH₃ ↔ C2; H3 ↔ C2, C4, C5; H4 ↔ C3, C5, C6; H6 ↔ C2, C4, C5Establishes long-range connectivity, crucial for assigning quaternary carbons.
NOESY ¹H ↔ ¹H (space)OCH₃ ↔ H3Confirms through-space proximity, aiding in conformational analysis.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure of materials in their solid form, making it ideal for investigating polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties.

While solution NMR spectra show sharp lines due to the rapid tumbling of molecules, ssNMR spectra are complicated by anisotropic interactions. dur.ac.uk Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solids.

For this compound, ssNMR could be employed to:

Identify and Quantify Polymorphs: Each polymorphic form would have a unique crystal lattice and molecular packing, resulting in distinct ¹³C chemical shifts. nih.gov These differences allow for the unambiguous identification and even quantification of different polymorphs in a mixture. nih.gov

Characterize Intermolecular Interactions: Changes in chemical shifts between the solution and solid-state spectra can provide insights into the effects of intermolecular interactions, such as hydrogen bonding or π-π stacking, on the electronic environment of the nuclei. dur.ac.uk

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying specific functional groups and characterizing the nature of chemical bonds. The spectra are complementary, as some vibrational modes may be strong in IR and weak in Raman, or vice versa.

The key functional groups in this compound give rise to characteristic absorption bands.

Isocyano Group (-N≡C): This group exhibits a very strong and sharp stretching vibration, typically in the range of 2150-2100 cm⁻¹. This peak is a definitive marker for the isocyano functionality.

Methoxy Group (-OCH₃): The C-O-C asymmetric and symmetric stretching vibrations are expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. The C-H stretching of the methyl group appears around 2950-2850 cm⁻¹.

Pyridine Ring: The aromatic C=C and C=N stretching vibrations appear in the 1600-1400 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations also provide a fingerprint for the substitution pattern on the ring.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectrum
Isocyano (-N≡C)N≡C Stretch~2120Strong in IR and Raman
Pyridine RingC=C, C=N Stretch1600 - 1450IR and Raman
Methoxy (C-O-C)Asymmetric Stretch~1250Strong in IR
Methoxy (C-O-C)Symmetric Stretch~1040IR
Methyl C-HStretch2950 - 2850IR and Raman

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.gov This technique is crucial for confirming the identity of a synthesized compound.

For this compound (Formula: C₇H₆N₂O), the theoretical exact mass of the molecular ion [M+H]⁺ can be calculated with high precision. HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), confirming the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. wvu.edu By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, valuable structural information can be obtained.

A plausible fragmentation pathway for this compound might involve:

Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of carbon monoxide (CO) from the ether or as part of a ring rearrangement.

Loss of the entire isocyano group (•NC).

IonFormulaTheoretical Exact Mass (m/z)Description
[M+H]⁺C₇H₇N₂O⁺135.0553Protonated Parent Molecule
[M-CH₃]⁺C₆H₄N₂O⁺120.0318Loss of a methyl radical
[M-CO]⁺•C₆H₆N₂⁺•106.0525Loss of carbon monoxide
[M-HCN]⁺•C₆H₅NO⁺•107.0366Loss of hydrogen cyanide

Theoretical and Computational Investigations of 5 Isocyano 2 Methoxypyridine

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations are indispensable tools for investigating the molecular properties of compounds like 5-isocyano-2-methoxypyridine at the atomic level. wiley-vch.deaps.org Methods such as Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed insights into molecular structure and behavior. researchgate.netwiley-vch.de DFT methods, particularly with hybrid functionals like B3LYP, are widely used for their balance of computational cost and accuracy in predicting the geometric and electronic properties of organic molecules. researchgate.net Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties.

These calculations begin by optimizing the molecular geometry to find the lowest energy conformation of the molecule. researchgate.net Once the geometry is optimized, further calculations can be performed to determine various electronic, spectroscopic, and thermodynamic properties. researchgate.net For this compound, these calculations would elucidate the influence of the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing isocyano group (-NC) on the pyridine (B92270) ring's structure and reactivity.

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

The electronic structure of a molecule is fundamental to its chemical reactivity. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for this understanding. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests the molecule is more polarizable and reactive. mdpi.com

For this compound, DFT calculations would map the electron density distribution of the HOMO and LUMO. It would be expected that the HOMO is primarily located on the electron-rich methoxy group and the pyridine ring, while the LUMO might be concentrated around the electron-deficient isocyano group and the nitrogen atom of the pyridine ring. This distribution would highlight the nucleophilic and electrophilic sites within the molecule.

Illustrative Data Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Note: These are hypothetical values for illustrative purposes.)

ParameterEnergy (eV)Description
EHOMO-6.50Energy of the Highest Occupied Molecular Orbital
ELUMO-1.25Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)5.25Indicator of chemical stability and reactivity

Reactivity Predictions and Selectivity Profiling

Based on the electronic structure, various global and local reactivity descriptors can be calculated to predict how this compound will behave in chemical reactions. researchgate.netdntb.gov.ua These descriptors, derived from HOMO and LUMO energies, include electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). mdpi.com

Chemical Hardness (η): Calculated as (ELUMO - EHOMO)/2, it measures the resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution on the molecule's surface. These maps use a color scale to indicate electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions, providing a clear visual guide to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the pyridine nitrogen and the oxygen of the methoxy group, and a positive potential near the isocyano carbon.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. researchgate.netresearchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when correlated with experimental spectra, aid in the precise assignment of signals.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to predict its Infrared (IR) spectrum. researchgate.net These calculations help in assigning specific vibrational modes, such as the characteristic stretching frequency of the isocyano (-NC) group (typically around 2100-2200 cm⁻¹) and the C-O stretching of the methoxy group.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. researchgate.net This analysis identifies the nature of electronic transitions, such as π→π* and n→π*, within the molecule.

Illustrative Data Table 2: Predicted Spectroscopic Data for this compound (Note: These are hypothetical values for illustrative purposes.)

SpectrumParameterPredicted Value
IRν(N≡C) stretch2155 cm⁻¹
IRν(C-O) stretch1250 cm⁻¹
¹H NMRδ (OCH₃)3.95 ppm
¹³C NMRδ (C-NC)160.0 ppm
UV-Visλmax (π→π*)275 nm

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. researchgate.netthieme-connect.de For reactions involving this compound, such as multicomponent reactions or cycloadditions, computational studies can map out the entire potential energy surface. wikipedia.orgbohrium.com This involves identifying reactants, products, intermediates, and, most importantly, transition states.

Transition State Characterization and Activation Energy Calculations

A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy determine the reaction rate. fossee.in Computational methods are used to locate and characterize these transient structures. acs.orgscispace.com A key feature of a correctly identified TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. fossee.in

Once the transition state is located, the activation energy (Ea) can be calculated as the energy difference between the transition state and the reactants. stanford.edu A lower activation energy implies a faster reaction. fossee.in For a reaction involving this compound, calculations could compare different possible pathways (e.g., ortho vs. meta attack) to determine which is kinetically favored by identifying the path with the lowest activation barrier.

Solvent Effects and Catalysis Mechanisms

Reactions are typically run in a solvent, which can significantly influence reaction rates and mechanisms. rsc.org Computational models can account for these effects using either implicit or explicit solvent models. rsc.org Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient. chemrxiv.org Explicit models involve including individual solvent molecules in the calculation, offering a more detailed picture of specific interactions like hydrogen bonding, albeit at a higher computational cost. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules, providing insights into their conformational flexibility and interaction patterns at an atomic level. For this compound, MD simulations can elucidate the molecule's conformational landscape, which is primarily defined by the rotation around the C2-O bond of the methoxy group.

Theoretical calculations on the closely related compound, 2-methoxypyridine (B126380), predict the existence of distinct conformers based on the orientation of the methoxy group relative to the pyridine ring nitrogen. rsc.org The most stable conformers are typically staggered, with the cis form (methoxy group oriented towards the nitrogen) often being energetically preferred in the ground state. rsc.org MD simulations can expand on these static calculations by mapping the energy landscape associated with the C2-O bond rotation, revealing the energy barriers between different conformers and their relative populations over time under various conditions (e.g., in different solvents). This provides a dynamic picture of the molecule's structural preferences. nih.govnih.govresearchgate.net

Furthermore, MD simulations are instrumental in exploring the rich intermolecular interactions that this compound can engage in. The isocyano group is a particularly versatile functional group in this regard. nih.gov While it has a dipole moment, its terminal carbon atom can act as both a nucleophile and an electrophile, allowing it to participate in a range of non-covalent interactions. acs.org Computational studies and crystallographic data show that isocyanides can act as hydrogen bond acceptors, with the terminal carbon interacting with hydrogen donors like alcohols or even polarized C-H groups. nih.govacs.org The isocyano group can also engage in interactions with π-systems. acs.org

The pyridine ring and the methoxy group introduce additional interaction sites. The nitrogen atom of the pyridine ring is a well-known hydrogen bond acceptor, while the methoxy group's oxygen can also accept hydrogen bonds. The aromatic ring itself can participate in π-stacking and other π-related interactions. MD simulations can model these interactions explicitly, predicting how this compound might bind to biological targets or self-assemble in condensed phases. mdpi.comnih.gov By simulating the molecule in a solvent box (e.g., water), one can observe the formation and dynamics of solvation shells and specific interactions like hydrogen bonding with solvent molecules. fraserlab.com

Cheminformatics and Machine Learning Approaches for Property Prediction and Reaction Design

Cheminformatics and machine learning (ML) are transforming chemical research by enabling the prediction of molecular properties and the design of efficient synthetic pathways from large datasets. chemrxiv.orgsynthiaonline.com These computational approaches are particularly valuable for novel or less-studied compounds like this compound, where experimental data may be scarce.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are mathematical equations that correlate a molecule's biological activity or physicochemical properties with its structural features, which are quantified by numerical values called molecular descriptors. chemrevlett.comnih.gov For a series of related compounds, a QSAR/QSPR model can predict the properties of new, unsynthesized molecules, thereby guiding research and prioritizing synthetic efforts. elsevierpure.com

Developing a QSPR model for the reactivity of this compound would involve calculating a wide range of molecular descriptors for it and a series of structurally similar pyridine derivatives. These descriptors fall into several categories:

Electronic Descriptors: These describe the electron distribution, such as HOMO/LUMO energies, dipole moment, and partial charges on atoms. They are crucial for modeling reactivity. nih.gov

Steric/Topological Descriptors: These relate to the molecule's size, shape, and atomic connectivity, including molecular weight, volume, and various topological indices (e.g., Wiener index, Randić connectivity index). chemrevlett.com

Thermodynamic Descriptors: These often relate to partitioning behavior, such as the logarithm of the partition coefficient (LogP), which is a measure of lipophilicity. nih.gov

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can include properties like electronegativity, hardness, and softness. nih.gov

Once calculated, these descriptors (independent variables) are correlated with an experimentally determined property (dependent variable), such as reaction rate or equilibrium constant, using statistical methods like Multiple Linear Regression (MLR). chemrevlett.comresearchpublish.com The resulting model can then be used to predict the reactivity of other isocyanopyridines.

Below is an interactive table showing a hypothetical set of descriptors that could be used to build a QSPR model for a series of substituted isocyanopyridines.

Compound IDMolecular Weight ( g/mol )LogPDipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)Predicted Reactivity (Arbitrary Units)
This compound 134.141.53.2-6.8-1.25.6
5-isocyano-2-chloropyridine138.551.72.9-7.1-1.54.9
5-isocyano-2-methylpyridine118.141.43.5-6.7-1.16.1
3-isocyano-2-methoxypyridine134.141.63.8-6.9-1.35.3
5-isocyanopyridine104.110.93.0-7.0-1.44.5

Note: The data in this table is hypothetical and for illustrative purposes only.

For a target like this compound, a computational retrosynthesis program would analyze the structure and propose several high-ranking disconnections based on a vast database of known chemical reactions and reaction rules. nih.gov The analysis for this compound could proceed along several logical pathways:

Functional Group Interconversion (FGI): The isocyano group is often prepared from a primary amine. An AI tool would likely suggest that the isocyano group (-N≡C) can be retrosynthetically transformed into a formamido group (-NHCHO) or directly to an amino group (-NH2). This leads to precursor molecules like N-(6-methoxypyridin-3-yl)formamide or 5-amino-2-methoxypyridine. The synthesis of the isocyanide from the amine is a well-established forward reaction (e.g., via dehydration of the formamide).

Disconnection of the Methoxy Group: The C-O bond of the methoxy group could be disconnected. This would point to a precursor like 5-isocyano-2-halopyridine (e.g., 2-chloropyridine), which could be converted to the target via a nucleophilic aromatic substitution reaction with sodium methoxide.

Pyridine Ring Synthesis: More advanced algorithms might suggest breaking open the pyridine ring itself. advancechemjournal.com Established pyridine syntheses, such as the Hantzsch or Bohlmann-Rahtz syntheses, build the ring from acyclic components. nih.gov A computational tool could identify appropriate acyclic diketones, enamines, or other precursors that could cyclize to form the substituted pyridine skeleton, although this is often a more complex and less direct approach for a relatively simple substitution pattern.

Future Research Directions and Emerging Paradigms for 5 Isocyano 2 Methoxypyridine

Integration into Automated Synthesis and Flow Chemistry Platforms

The inherent challenges of isocyanide chemistry, including their potent odors and potential toxicity, have historically limited their widespread use in large-scale and high-throughput applications. chemrxiv.org Continuous flow chemistry and automated synthesis platforms offer a robust solution to these issues by enabling reactions within enclosed, controlled environments. chemrxiv.orgresearchgate.net

Future research will likely focus on developing dedicated flow chemistry protocols for the synthesis and subsequent reactions of 5-Isocyano-2-methoxypyridine. The benefits of this approach are manifold:

Enhanced Safety: Flow reactors minimize operator exposure to hazardous reagents and intermediates. chemrxiv.org

Precise Reaction Control: The technology allows for fine-tuning of reaction conditions such as temperature, pressure, and residence time, leading to higher yields and purities. chemrxiv.orgnih.gov

Process Intensification: Multipurpose flow reactors can be configured for the rapid, on-demand synthesis of chemical libraries, accelerating drug discovery and material science research. durham.ac.uk

Telescoped Reactions: Automated platforms enable multistep synthetic sequences without the need for isolating intermediates, significantly improving efficiency. nih.govnih.gov

The integration of real-time analytical tools, such as infrared spectroscopy (IR) and mass spectrometry (MS), into these automated systems will be crucial for monitoring reaction progress and ensuring the safe handling of potentially unstable intermediates. nih.govnih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Isocyanide Synthesis
ParameterTraditional Batch SynthesisFlow Chemistry
SafetyHigher risk of exposure to odorous/toxic compoundsEnclosed system minimizes exposure, enhanced safety chemrxiv.org
Process ControlDifficult to control heat/mass transferPrecise control over temperature, pressure, and time chemrxiv.org
ScalabilityOften challenging and requires process redesignEasier to scale by running the system for longer periods
EfficiencyRequires isolation of intermediates in multi-step synthesisEnables telescoped reactions, avoiding intermediate isolation nih.gov

Development of Sustainable and Green Chemical Processes

The principles of green chemistry are increasingly guiding synthetic route design, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net Future research into the synthesis of this compound will prioritize the development of more sustainable methods.

Key areas of investigation include:

Greener Dehydration Reagents: Traditional isocyanide synthesis often relies on harsh and toxic dehydrating agents like phosphorus oxychloride (POCl₃) or phosgene (B1210022) derivatives. mdpi.comrsc.org Research is shifting towards more benign alternatives, such as p-toluenesulfonyl chloride (p-TsCl), which is cheaper, less toxic, and results in a lower E-factor (a measure of waste generated). rsc.orgresearchgate.net

Solvent Minimization: Efforts are being made to reduce or eliminate the use of volatile organic solvents. This includes the development of solvent-free reaction conditions or the use of greener alternatives like water, supercritical CO₂, or renewable, biomass-derived solvents. mdpi.comnih.govrsc.org A process conducted almost entirely in water can reduce organic solvent use by over 90%. rsc.org

Catalytic Processes: Replacing stoichiometric reagents with catalytic alternatives is a core principle of green chemistry. researchgate.net Future syntheses will aim to employ catalytic methods that can be recycled and reused, further reducing waste.

Table 2: Comparison of Dehydrating Reagents for Isocyanide Synthesis
ReagentAdvantagesDisadvantagesGreen Chemistry Relevance
Phosphorus oxychloride (POCl₃)Highly effective, fast reaction times mdpi.comToxic, corrosive, generates significant wasteLess favorable due to toxicity and E-factor
p-Toluenesulfonyl chloride (p-TsCl)Less toxic, cheaper, simplified work-up, low E-factor rsc.orgresearchgate.netMay have longer reaction times for sterically hindered substratesHighly favorable, offers a greener alternative rsc.org
Triphenylphosphine (B44618)/IodineEffective for certain substratesGenerates triphenylphosphine oxide as a byproduct, high E-factorLess favorable due to significant byproduct waste rsc.org

Exploration of Photoswitchable and Smart Materials Applications

Photoswitchable molecules, which undergo reversible structural changes upon exposure to light, are the foundation of smart materials used in data storage, sensors, and molecular machines. researchgate.net Compounds like azobenzenes and spiropyrans are well-known examples that can be switched between two or more stable states. researchgate.net

The rigid, conjugated structure of the pyridine (B92270) ring in this compound, combined with the versatile coordination capabilities of the isocyano group, makes it a promising candidate for incorporation into larger photoswitchable systems. Future research could explore its use as:

A Ligand for Photo-responsive Metal Complexes: The isocyano group can act as a strong σ-donor ligand to coordinate with metal centers. By tethering it to a known photochromic unit, it may be possible to modulate the electronic and magnetic properties of the resulting metal complex with light.

A Building Block in Photo-responsive Polymers or MOFs: The bifunctional nature of the molecule allows it to be incorporated into larger architectures like metal-organic frameworks (MOFs) or polymers. Research on embedding guest molecules like 2-(phenylazo)pyridine (B13924361) into MOFs demonstrates the feasibility of creating solid-state photoswitchable materials. researchgate.net this compound could be directly integrated as a linker in such frameworks, potentially leading to materials with light-tunable porosity or catalytic activity.

Advanced Catalyst Design Utilizing this compound Ligands

The development of novel catalysts with enhanced activity, selectivity, and stability is a central goal in chemistry. The electronic properties of this compound make it an attractive ligand for catalyst design. The isocyano group is a strong carbon-donor, similar to carbon monoxide, while the pyridine nitrogen atom can also coordinate to a metal center. The electron-donating methoxy (B1213986) group further tunes the electronic character of the pyridine ring.

Future research directions in this area include:

Bidentate and Bridging Ligands: The molecule's structure allows it to act as a bidentate ligand, binding to a single metal center through both the isocyano carbon and the pyridine nitrogen, or as a bridging ligand connecting two or more metal centers in polynuclear complexes.

Electronic Tuning of Catalytic Sites: The methoxy group provides a handle for electronic modification. By varying substituents on the pyridine ring, chemists can fine-tune the electron density at the metal center, thereby influencing the catalyst's reactivity and selectivity for specific transformations.

Homogeneous and Heterogeneous Catalysis: As a ligand, this compound could be used in homogeneous catalysis. Furthermore, it could be anchored to a solid support to create heterogeneous catalysts that are easily separated from reaction products and can be recycled, aligning with green chemistry principles.

Strategies for Novel Functional Material Development and Applications Beyond Traditional Organic Synthesis

The unique properties of this compound open avenues for its use in materials science, moving beyond its role as a simple synthetic intermediate. Isocyanides are known to be valuable in the creation of a wide range of materials. college-de-france.fr

Emerging strategies for novel material development include:

Metal-Organic Frameworks (MOFs): Pyridine-based ligands, such as terpyridines, are widely used in the construction of MOFs and metallopolymers. nih.gov The isocyano and pyridine functionalities of this compound could be leveraged to design novel MOFs with tailored pore sizes and chemical environments for applications in gas storage, separation, and catalysis.

Self-Assembled Monolayers (SAMs): Isocyanides are known to bind strongly to metal surfaces, such as gold. This property can be exploited to form highly ordered self-assembled monolayers. Future work could investigate the formation of SAMs of this compound on surfaces to modify their electronic properties, wettability, or biocompatibility for sensor and electronic device applications.

Medicinal Chemistry: The pyridine scaffold is a common feature in many pharmaceuticals. The isocyano group can participate in multicomponent reactions, which are powerful tools for rapidly generating libraries of complex molecules for drug discovery. college-de-france.fr The compound could serve as a key building block in the synthesis of novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-isocyano-2-methoxypyridine, and how do reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via reduction of nitro precursors or functional group interconversion. For example, 5-amino-2-methoxypyridine (a structural analog) is produced by reducing 2-methoxy-5-nitropyridine using iron powder in 50% methanol under reflux with acetic acid, yielding ~70% . Critical parameters include temperature control (reflux conditions), stoichiometry of reducing agents, and purification methods (e.g., fractional distillation under reduced pressure). Researchers should optimize catalyst loading (e.g., iron powder) and monitor reaction progress via TLC or HPLC to maximize efficiency.

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Based on pyridine derivative safety

  • Personal Protection : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (WGK Germany class 3; irritant) .
  • Ventilation : Use fume hoods to minimize inhalation risks (R36/37/38) .
  • Spill Management : Collect spills using non-sparking tools and store in sealed containers for hazardous waste disposal .
  • First Aid : For eye exposure, rinse with water for 15+ minutes and seek medical attention (S26) .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H/13C^{13}C NMR to confirm methoxy and isocyano group signals. Compare with databases (e.g., NIST) .
  • Chromatography : HPLC or GC-MS to assess purity (>97% as per analogous compounds) .
  • Elemental Analysis : Verify empirical formula (C7 _7H6 _6N2 _2O) via combustion analysis.

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Conflicting data (e.g., NMR shifts due to solvent effects or tautomerism) require:

  • Multi-Technique Validation : Cross-validate using IR (isocyano stretch ~2150 cm1^{-1}) and X-ray crystallography .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .
  • Batch Consistency : Ensure synthetic reproducibility by standardizing reaction conditions and purification steps .

Q. How can the reactivity of the isocyano group in this compound be leveraged for heterocyclic synthesis?

  • Methodological Answer : The isocyano group participates in:

  • Cycloadditions : React with alkynes via [2+3] cycloaddition to form imidazoles under transition-metal catalysis .
  • Nucleophilic Additions : Couple with aldehydes to generate α-amino carbonyl intermediates for pyridine-fused heterocycles .
  • Table : Example Reactions
SubstrateProductCatalystYield
PhenylacetyleneImidazole derivativeCuI65%
Benzaldehydeα-Amino ketoneNone (thermal)55%

Q. What experimental design considerations are critical for studying the stability of this compound under varying conditions?

  • Methodological Answer :

  • Degradation Studies : Expose the compound to light, humidity, and temperature extremes. Monitor via LC-MS for decomposition products (e.g., hydrolysis to urea derivatives) .
  • Accelerated Stability Testing : Use Arrhenius kinetics (40°C/75% RH for 6 months) to predict shelf life .
  • Storage Recommendations : Store in amber vials under inert gas (N2 _2/Ar) at -20°C to suppress polymerization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound analogs?

  • Methodological Answer :

  • Parameter Screening : Systematically vary catalysts (e.g., Fe vs. Pd/C), solvents (MeOH vs. THF), and temperatures .
  • Byproduct Analysis : Identify side products (e.g., over-reduction to amines) using GC-MS .
  • Replication Studies : Reproduce literature methods with strict adherence to documented conditions to isolate procedural variables .

Notes for Methodological Rigor

  • References : Cite primary literature for synthetic protocols and safety guidelines (e.g., European Journal of Organic Chemistry for cycloadditions ).
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and animal/human use exemptions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.